molecular formula C19H14ClF2N3O2S B10953964 3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10953964
M. Wt: 421.8 g/mol
InChI Key: LMOUGHOYNMSSEK-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine class. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the oxygen-containing groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

    Medicine: Explored for its anti-inflammatory and antiviral properties, making it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of specific enzymes and receptors. It targets kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzoyl and difluoromethyl groups enhances its potency and selectivity as a kinase inhibitor .

Properties

Molecular Formula

C19H14ClF2N3O2S

Molecular Weight

421.8 g/mol

IUPAC Name

3-[(2-chlorobenzoyl)amino]-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H14ClF2N3O2S/c20-11-4-2-1-3-9(11)18(27)25-14-13-10(8-5-6-8)7-12(16(21)22)24-19(13)28-15(14)17(23)26/h1-4,7-8,16H,5-6H2,(H2,23,26)(H,25,27)

InChI Key

LMOUGHOYNMSSEK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC3=C2C(=C(S3)C(=O)N)NC(=O)C4=CC=CC=C4Cl)C(F)F

Origin of Product

United States

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